Cas no 330818-10-5 (4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide)

4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide 化学的及び物理的性質
名前と識別子
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- 4-chloro-3-nitro-N-(2-naphthyl)benzamide
- 4-Chloro-n-(naphthalen-2-yl)-3-nitrobenzamide
- 4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide
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- インチ: 1S/C17H11ClN2O3/c18-15-8-6-13(10-16(15)20(22)23)17(21)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,19,21)
- InChIKey: MDCTWISLGRZRRH-UHFFFAOYSA-N
- SMILES: [N+](=O)([O-])C1C(Cl)=CC=C(C=1)C(=O)NC1=CC=C2C(C=CC=C2)=C1
4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306009-50mg |
4-Chloro-n-(naphthalen-2-yl)-3-nitrobenzamide |
330818-10-5 | 98% | 50mg |
¥2750.00 | 2024-05-19 | |
Enamine | EN300-15548-0.1g |
4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide |
330818-10-5 | 95.0% | 0.1g |
$228.0 | 2025-02-19 | |
Enamine | EN300-15548-2.5g |
4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide |
330818-10-5 | 95.0% | 2.5g |
$1287.0 | 2025-02-19 | |
Aaron | AR01EMHT-250mg |
4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide |
330818-10-5 | 95% | 250mg |
$472.00 | 2025-02-14 | |
Enamine | EN300-15548-250mg |
4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide |
330818-10-5 | 95.0% | 250mg |
$325.0 | 2023-09-25 | |
Enamine | EN300-15548-5000mg |
4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide |
330818-10-5 | 95.0% | 5000mg |
$1903.0 | 2023-09-25 | |
1PlusChem | 1P01EM9H-2.5g |
4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide |
330818-10-5 | 95% | 2.5g |
$1653.00 | 2024-05-05 | |
1PlusChem | 1P01EM9H-250mg |
4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide |
330818-10-5 | 95% | 250mg |
$464.00 | 2024-05-05 | |
Aaron | AR01EMHT-5g |
4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide |
330818-10-5 | 95% | 5g |
$2642.00 | 2023-12-15 | |
Aaron | AR01EMHT-1g |
4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide |
330818-10-5 | 95% | 1g |
$927.00 | 2025-02-14 |
4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamideに関する追加情報
4-Chloro-N-(Naphthalen-2-yl)-3-Nitrobenzamide: A Comprehensive Overview
4-Chloro-N-(naphthalen-2-yl)-3-nitrobenzamide, also known by its CAS number 330818-10-5, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a naphthalene ring system with a benzamide moiety, further substituted with chlorine and nitro groups. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest in both academic and industrial research.
The synthesis of 4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide involves a series of carefully designed organic reactions. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process while maintaining high product quality. This approach not only reduces reaction time but also minimizes the formation of by-products, which is crucial for large-scale production.
The structural features of this compound play a pivotal role in its applications. The naphthalene ring system contributes to the compound's aromatic stability and electronic properties, while the benzamide group introduces hydrogen bonding capabilities. The presence of chlorine and nitro groups further modulates the compound's reactivity and solubility. These characteristics make it an ideal candidate for use in drug design, where fine-tuning molecular properties is essential for achieving desired pharmacological effects.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide with greater accuracy. Molecular docking studies have revealed potential interactions with key protein targets, suggesting its potential as a lead compound in drug discovery. Additionally, experimental studies have demonstrated its ability to inhibit certain enzymes associated with neurodegenerative diseases, highlighting its therapeutic potential.
The physical and chemical properties of this compound are well-documented, providing valuable insights into its behavior under various conditions. For example, its melting point, boiling point, and solubility in different solvents have been extensively studied to optimize its formulation for pharmaceutical applications. Furthermore, spectroscopic analyses, including UV-Vis and NMR spectroscopy, have been employed to confirm its structure and purity.
In terms of environmental impact, recent research has focused on the degradation pathways of 4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide. Understanding how this compound breaks down in natural environments is crucial for assessing its ecological safety. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation, reducing its persistence in the environment. This information is vital for regulatory compliance and sustainable chemical management.
In conclusion, 4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide (CAS No: 330818-10-5) is a versatile compound with promising applications across multiple disciplines. Its unique structure, combined with advancements in synthesis and computational techniques, positions it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in the field of organic chemistry.
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